Coprisin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
VTCDVLSFEAKGIAVNHSACALHCIALRKKGGSCQNGVCVCRN |
Origin of Product |
United States |
Discovery, Isolation, and Primary Characterization
Identification fromCopris tripartitus
Coprisin was identified as part of an investigation into the antibacterial activity of immune-related peptides in the dung beetle Copris tripartitus. This beetle was chosen due to its habitat in dung, an environment rich in pathogens, suggesting a robust innate immune defense mechanism involving antimicrobial compounds. nih.govnih.gov
Source Organism and Inducible Expression Profile
The source organism for this compound is the dung beetle Copris tripartitus. This compound expression in C. tripartitus larvae is inducible, particularly in response to immunological challenge. Studies involving the injection of bacteria, such as Escherichia coli, into the larvae demonstrated an upregulation of this compound mRNA. nih.govnih.gov This inducible expression profile is characteristic of many antimicrobial peptides involved in the innate immune response of insects.
Methodologies for Isolation and Purification
The isolation of this compound involved identifying immune-related peptides through differential gene expression analysis. A key methodology used was differential dot blot hybridization to screen cDNA libraries from bacteria-immunized C. tripartitus larvae. nih.govnih.gov This technique allowed for the identification of differentially expressed sequences, including the cDNA encoding this compound. nih.gov
While specific detailed purification methodologies for the native peptide are not extensively detailed in the provided snippets, research on insect antimicrobial peptides often employs techniques such as chromatography (e.g., reversed-phase high-pressure liquid chromatography, RP-HPLC) and mass spectrometry for purification and verification of peptide identity and mass. mdpi.combepls.commdpi.comscielo.br For synthesized peptides or analogs, solid-phase peptide synthesis followed by RP-HPLC purification is a common approach. nih.govmdpi.com
Molecular Cloning and Gene Expression Analysis
The molecular characterization of this compound involved cloning its cDNA and analyzing its gene expression patterns.
cDNA Isolation and Sequencing
The cDNA encoding this compound was isolated from bacteria-immunized Copris tripartitus larvae using differential dot blot hybridization. nih.govnih.gov The full-length cDNA sequence of this compound was determined to be 412 base pairs (bp) in length. This sequence includes a 5′ untranslated region (UTR) of 63 bp, a 3′ UTR of 106 bp, and an open reading frame (ORF) of 240 bp. nih.gov The ORF codes for a putative preprodefensin of 80 amino acid residues. nih.govnih.gov The deduced amino acid sequence of the this compound precursor has a predicted molecular weight of 8.6 kDa and an isoelectric point (pI) of 8.7 or 8.72. nih.govnih.gov The cDNA sequence contains a predicted signal peptide cleavage site, suggesting that the mature peptide is shorter. nih.gov The mature this compound peptide is reported to be 43 amino acids long with a theoretical molecular mass of 4.5 kDa and a pI of 8.67. nih.gov
The amino acid sequence of mature this compound shows significant similarity to defensin-like peptides from other insect species, including Anomala cuprea, Allomyrina dichotoma, and Oryctes rhinoceros. nih.gov Specifically, the mature portion of this compound displays approximately 79% similarity to A. cuprea defensin (B1577277), 67% to A. dichotoma defensin, and 72% to O. rhinoceros defensin. nih.gov These similarities suggest that this compound belongs to the insect defensin family. nih.gov Insect defensins are characterized by six conserved cysteine residues that form three disulfide bonds, contributing to their stable structure. nih.govnih.govfrontiersin.org These cysteine residues are located at positions 3, 20, 24, 34, 39, and 41 in the this compound sequence. nih.gov
Transcriptional Regulation in Response to Immunological Challenge
Transcriptional regulation of this compound gene expression is a key aspect of the immune response in Copris tripartitus. Northern blot analysis was used to confirm the inducibility of this compound by immune challenge. nih.gov This analysis utilized total RNA extracted from E. coli-immunized larvae at different time points after injection. nih.gov The results showed that this compound mRNA was significantly up-regulated following bacterial injection. nih.govnih.gov
The transcriptional response of antimicrobial peptide genes, including defensins, to immune challenge is a well-established mechanism in insect innate immunity. nih.govresearchgate.net This rapid and robust induction ensures the production of antimicrobial factors to combat invading pathogens.
Temporal Dynamics of Gene Expression
The temporal dynamics of this compound gene expression after immunological challenge have been investigated. Northern blot analysis revealed that this compound mRNA levels begin to increase from 4 hours after bacterial injection. nih.govnih.gov The expression level reaches its peak at 16 hours post-immunization. nih.govnih.gov Subsequently, the mRNA levels start to decrease by 24 hours. nih.gov This temporal expression pattern indicates a dynamic transcriptional response to infection, with peak production of the peptide occurring within a specific timeframe to effectively clear pathogens. The study of temporal dynamics in gene expression is crucial for understanding the regulatory networks controlling biological processes, including immune responses. nih.govresearchgate.netnih.govbiorxiv.orgmdpi.com
Here is a data table summarizing the temporal expression profile of this compound mRNA:
| Time After E. coli Injection (hours) | This compound mRNA Expression Level |
|---|---|
| 0 | Basal |
| 4 | Up-regulated |
| 8 | Increased |
| 16 | Peak |
| 24 | Decreasing |
Note: This table is based on the description of Northern blot analysis results indicating relative changes in mRNA levels over time. nih.govnih.gov
Primary Amino Acid Sequence Elucidation
The primary structure of a protein or peptide refers to the linear sequence of its amino acids, listed from the amino-terminal (N) end to the carboxyl-terminal (C) end. wikipedia.org The primary amino acid sequence of the mature this compound peptide was deduced from its cDNA sequence. nih.govnih.gov It consists of 43 amino acids. researchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.gov
While the specific full amino acid sequence was not explicitly provided in a linear format across the search results, key features and partial sequences were mentioned. The sequence contains six cysteine residues located at positions 3, 20, 24, 34, 39, and 41, which are known to form the three disulfide bridges characteristic of insect defensins. nih.govnih.gov The consensus sequence C...CXXXC...C...CXC is conserved in this compound, similar to other insect defensins. nih.gov
Research has also focused on a 9-mer peptide (LLCIALRKK) corresponding to the α-helical region of this compound, which has shown potent antibacterial activities against Escherichia coli and Staphylococcus aureus. nih.govnih.govresearchgate.net
Based on the information from the search results, the disulfide bond pairings in this compound have been determined to be Cys3-Cys34, Cys20-Cys39, and Cys24-Cys41. researchgate.netnih.gov Circular dichroism (CD) analysis indicated that the Cys20-Cys39 and Cys24-Cys41 disulfide bonds are important for stabilizing the α-helical region of this compound. researchgate.netnih.gov
Comparative Sequence Homology and Phylogenetic Relationships with Other Insect Defensins
Insect defensins are a diverse family of cysteine-rich antimicrobial peptides that play a significant role in the innate immune response of insects. nih.govplos.org They are widely distributed across various insect orders, including Coleoptera (beetles), Diptera (flies), Hymenoptera (ants, bees, wasps), and Lepidoptera (moths, butterflies). plos.org
This compound shares significant sequence homology with other insect defensins. The amino acid sequence of mature this compound shows 79.1% identity to defensin-like peptides from Anomala cuprea and 67.4% identity to those from Allomyrina dichotoma. nih.govnih.gov It also shows a high degree of sequence homology with sapecin (B170424) (75%) and tenecin 1 (80%). researchgate.netnih.gov The primary sequence identity and similarity between this compound and other insect defensins range from 50% to 78% and 59% to 90%, respectively. nih.gov
Multiple sequence alignment analysis using tools like CLUSTALW has indicated that this compound is distinct from other insect defensins despite sharing the conserved cysteine-stabilized α/β motif and the C...CXXXC...C...CXC consensus sequence. nih.gov
Phylogenetic analysis of insect defensins generally groups them into branches distinct from mammalian and plant defensins. nih.gov Defensins from Diptera and Coleoptera often cluster into one clade, while those from Hemiptera and Hymenoptera form another. nih.gov While specific detailed phylogenetic trees including this compound were not fully available in the search results, the high sequence homology with defensins from other beetles (Anomala cuprea, Allomyrina dichotoma) and other insects like those from Sarcophaga peregrina (flesh fly) nih.gov and Tenebrio molitor (mealworm beetle) researchgate.netnih.gov places this compound within the broader family of insect defensins, likely clustering with other coleopteran defensins. The conserved structural features, particularly the cysteine-stabilized α/β motif and disulfide bond pattern, further support its classification within this family. nih.govresearchgate.netnih.gov
Data Table: Sequence Homology of Mature this compound with Other Insect Defensins
| Insect Species | Defensin Name (if specified) | Sequence Identity (%) | Sequence Similarity (%) |
| Anomala cuprea | Defensin-like peptide | 79.1 nih.govnih.gov | - |
| Allomyrina dichotoma | Defensin-like peptide | 67.4 nih.govnih.gov | - |
| Sapecin (from where?) | Sapecin | 75 researchgate.netnih.gov | - |
| Tenebrio molitor | Tenecin 1 | 80 researchgate.netnih.gov | - |
| Various Insect Defensins | - | 50-78 nih.gov | 59-90 nih.gov |
Data Table: Disulfide Bond Connectivity in this compound
| Cysteine Pair | Positions |
| Cys1 - Cys4 | Cys3-Cys34 researchgate.netnih.gov |
| Cys2 - Cys5 | Cys20-Cys39 researchgate.netnih.gov |
| Cys3 - Cys6 | Cys24-Cys41 researchgate.netnih.gov |
Structural Biology and Conformation Activity Relationships
Higher-Order Structural Characterization
Higher-order structural characterization of coprisin provides detailed insights into its folded state, revealing the presence and arrangement of key structural motifs nih.govresearchgate.net.
Determination of Secondary Structural Elements (α-helical and β-sheet regions)
Circular Dichroism (CD) spectroscopy has been employed to analyze the secondary structure of this compound. CD spectra of this compound in a membrane-mimicking environment, such as the presence of SDS, show characteristic minima around 208 and 222 nm, indicative of the presence of α-helical structure nih.gov. The more prominent band at 208 nm compared to the 222 nm band is characteristic of proteins belonging to the α+β class, suggesting that this compound contains both α-helix and β-strands nih.gov.
The three-dimensional structure, determined by NMR, confirms the presence of these secondary structures. This compound has been shown to possess an amphipathic α-helical structure, typically located from approximately Ala19 to Arg28, and β-sheets, often found in regions such as Gly31 to Gln35 and Val38 to Arg42 researchgate.netrcsb.org. These secondary structures are stabilized by hydrogen bonds within the polypeptide backbone khanacademy.orgbyjus.com.
Three-Dimensional Solution Structure Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)
The three-dimensional solution structure of this compound has been determined using Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.netrcsb.orgresearchgate.net. This technique provides detailed atomic-level information about the protein's fold in solution rcsb.orgnii.ac.in. The NMR-derived structure of this compound reveals a cysteine-stabilized α/β motif, a common structural feature among insect defensins nih.govresearchgate.netrcsb.org. The Protein Data Bank (PDB) entry 2LN4 corresponds to the solution NMR structure of this compound rcsb.orgnii.ac.in. This structure shows the arrangement of the α-helix and β-strands and the connectivity of the disulfide bonds that stabilize the fold researchgate.net.
Analysis of the Cysteine-Stabilized α/β Motif (CSαβ)
This compound possesses the cysteine-stabilized α/β (CSαβ) motif, which is a hallmark of insect defensins nih.govresearchgate.netfrontiersin.org. This motif consists of a short amphipathic α-helix and a C-terminal antiparallel β-sheet structure nih.govresearchgate.net. The CSαβ motif is stabilized by a conserved pattern of disulfide bridges nih.govresearchgate.netfrontiersin.org. In this compound, as in other insect defensins, this motif forms the core structure and contributes to the peptide's stability and activity nih.govresearchgate.netfrontiersin.org. The N-terminal loop preceding the CSαβ motif can exhibit flexibility frontiersin.org.
Role of Intramolecular Disulfide Bonds
Intramolecular disulfide bonds are crucial for the structural integrity and biological function of cysteine-rich peptides like this compound nih.govresearchgate.net. This compound contains six cysteine residues that form three disulfide bonds nih.govresearchgate.netnih.gov.
Disulfide Connectivity Pattern Determination
The disulfide bond connectivity pattern of this compound has been determined through methods combining enzymatic cleavage and mass analysis nih.govresearchgate.netresearchgate.net. Digestion of this compound with enzymes like thermolysin generates peptide fragments linked by disulfide bonds, which are then analyzed by mass spectrometry to identify the connected cysteine residues nih.govresearchgate.net. This analysis revealed that this compound shares the same disulfide bond pairings as other insect defensins nih.gov. When the six cysteine residues are numbered 1 to 6 from the N-terminus, the conserved disulfide connectivity pattern in insect defensins, including this compound, is Cys1-Cys4, Cys2-Cys5, and Cys3-Cys6 nih.govresearchgate.netresearchgate.net. Specifically, in this compound, these pairings correspond to Cys3-Cys34, Cys20-Cys39, and Cys24-Cys41 nih.govresearchgate.net.
Below is a representation of the disulfide connectivity:
| Cysteine Position (N-terminus numbering) | Cysteine Position (this compound Sequence Numbering) | Partner Cysteine Position (N-terminus numbering) | Partner Cysteine Position (this compound Sequence Numbering) |
| Cys1 | Cys3 | Cys4 | Cys34 |
| Cys2 | Cys20 | Cys5 | Cys39 |
| Cys3 | Cys24 | Cys6 | Cys41 |
(Note: This table presents data extracted from the text and is intended to be represented as an interactive data table in a suitable format.)
Functional Significance of Cysteine Residues in Structural Stability
The cysteine residues and the disulfide bonds they form are vital for the structural stability and biological activity of this compound nih.govresearchgate.netnih.gov. Studies using Cys-to-Ala analogs of this compound have demonstrated the functional significance of these bonds nih.govresearchgate.net.
Replacing cysteine residues involved in specific disulfide bonds with alanine (B10760859) leads to changes in conformation and a significant loss of antibacterial activity nih.govresearchgate.netnih.gov. For example, substituting Cys20 and Cys39 (involved in the Cys2-Cys5 bond) or Cys24 and Cys41 (involved in the Cys3-Cys6 bond) resulted in more flexible conformations compared to the wild-type peptide, as indicated by CD analysis, and eliminated antibacterial activity nih.govresearchgate.netnih.gov. This suggests that the Cys20-Cys39 and Cys24-Cys41 disulfide bonds play major roles in stabilizing the α-helical structure, which is important for antibacterial function nih.govresearchgate.netnih.gov.
Differential Contribution of Disulfide Bonds to Specific Biological Activities
This compound contains six cysteine residues that form three intramolecular disulfide bonds. nih.govresearchgate.netnih.gov These disulfide bonds are crucial for maintaining the peptide's structural integrity and biological function. Studies involving Cys-to-Ala substitutions have revealed the differential contributions of these bonds to antibacterial and antifungal activities. nih.govresearchgate.netnih.gov
The disulfide bond pairings in this compound have been determined to be Cys3-Cys34, Cys20-Cys39, and Cys24-Cys41, consistent with the typical pattern found in other insect defensins. nih.govresearchgate.net Research indicates that the loss of any single disulfide bond can eliminate all antibacterial activity, while the antifungal activity is less affected. nih.govresearchgate.netnih.govfrontiersin.org Circular dichroism (CD) analysis has shown that the Cys20-Cys39 and Cys24-Cys41 disulfide bonds play a major role in stabilizing the α-helical region of this compound. nih.govresearchgate.netnih.gov The Cys3-Cys34 disulfide bond appears to be involved in forming the N-terminal loop. nih.govresearchgate.net
The following table summarizes the impact of disulfide bond disruption on this compound's antimicrobial activity:
| This compound Analog | Disulfide Bonds Intact | Antibacterial Activity | Antifungal Activity |
| Wild-type | Cys3-Cys34, Cys20-Cys39, Cys24-Cys41 | Potent | Potent |
| Cop [Ala3,34] | Cys20-Cys39, Cys24-Cys41 | None | Slightly reduced |
| Cop [Ala20,39] | Cys3-Cys34, Cys24-Cys41 | None | Slightly reduced |
| Cop [Ala24,41] | Cys3-Cys34, Cys20-Cys39 | None | Slightly reduced |
Data is based on research findings where Cys residues involved in a specific disulfide bond were substituted with Alanine. nih.govresearchgate.netnih.gov
This suggests that while all three disulfide bonds are essential for the antibacterial function, the antifungal mechanism may be less dependent on the rigid stabilization provided by all disulfide bridges. nih.govresearchgate.netnih.gov
Identification of Functional Domains and Active Sites
Insect defensins, including this compound, share a common structural feature known as the cysteine-stabilized α/β motif, which is considered a key functional domain. nih.govresearchgate.netfrontiersin.org This motif comprises an amphipathic α-helix and a β-sheet region. nih.govresearchgate.net
Characterization of Amphipathic Regions
The three-dimensional structure of this compound, determined by nuclear magnetic resonance (NMR) spectroscopy, reveals an amphipathic α-helical structure spanning residues Ala19 to Arg28, followed by β-sheets from Gly31 to Gln35 and Val38 to Arg42. researchgate.netnih.govproteopedia.org The amphipathic nature of the α-helix, with distinct hydrophobic and hydrophilic faces, is crucial for the peptide's interaction with bacterial cell membranes. researchgate.netnih.govproteopedia.orgjmb.or.kr This region is believed to be the active site for its antibacterial activity. nih.gov Studies with synthetic peptides derived from the α-helical region of this compound and other insect defensins have shown significant antibacterial activity, further supporting the role of this amphipathic helix as a functional domain. nih.gov
Conformational Dynamics and Environmental Influences on Structure
The conformational dynamics of proteins, including antimicrobial peptides like this compound, are essential for their biological functions. biorxiv.orgnih.govnih.gov While specific detailed studies on the environmental influences on this compound's conformational dynamics were not extensively found, general principles regarding protein conformation and environmental factors apply.
Circular dichroism (CD) spectroscopy has been used to analyze the secondary structure of this compound and its analogs in membrane-mimicking environments, such as in the presence of SDS micelles. nih.govresearchgate.net These studies indicate that the presence of a membrane-like environment can influence the peptide's conformation, promoting the formation or stabilization of α-helical structures. nih.govresearchgate.net The flexibility of certain regions, such as the N-terminal loop, can be affected by the presence or absence of disulfide bonds, which in turn might influence the peptide's ability to interact with membranes or form oligomers. nih.gov
The intracellular environment, with its crowded nature and presence of various macromolecules, can also influence protein conformational dynamics through weak interactions. nih.gov While this has been studied for other proteins, the specific effects of the cellular environment on this compound's conformation and dynamics during its action against microbes would require dedicated investigation. Changes in environmental factors such as pH and ionic strength are known to affect the activity and potentially the conformation of antimicrobial peptides. uclan.ac.uk
Biological Activities and Molecular Mechanisms of Action
Antimicrobial Efficacy and Cellular Targets
Coprisin demonstrates efficacy against a range of microorganisms, targeting key cellular components and processes. researchgate.netnih.govebi.ac.uk
Antibacterial Spectrum and Selectivity (Gram-positive and Gram-negative Bacteria)
This compound is a potent broad-spectrum antibacterial peptide active against both Gram-positive and Gram-negative bacteria. nih.govebi.ac.ukresearchgate.net This includes activity against species such as Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus epidermidis. researchgate.netnih.gov It has also shown activity against antibiotic-resistant bacterial strains. ebi.ac.uk this compound exhibits bacterial cell selectivity without causing hemolytic activity against human erythrocytes. researchgate.netresearchgate.net Studies have shown that this compound can selectively damage the plasma membrane of certain bacteria, like Clostridium difficile, while not affecting commensal bacteria such as Bifidobacterium species, despite both being Gram-positive. asm.org This suggests a potential basis for selective antimicrobial activity, possibly involving specific receptors or negatively charged membrane components like teichoic acids and peptidoglycan. asm.org
This compound's antibacterial activity involves targeting the bacterial cell membrane. researchgate.net
Bacterial Cell Membrane Interaction and Permeabilization
This compound targets the bacterial cell membrane, leading to membrane disruption and permeabilization. nih.govebi.ac.ukresearchgate.net This interaction is driven, in part, by electrostatic forces between the cationic nature of this compound, with electropositive regions formed by residues like Arg(28), Lys(29), Lys(30), and Arg(42), and the negatively charged bacterial membrane. researchgate.net Studies using fluorescent dye leakage and depolarization measurements have confirmed that this compound targets the bacterial cell membrane. researchgate.net The amphipathic α-helical structure of this compound is believed to play an important role in its effective interaction with bacterial cell membranes. researchgate.net Insect defensins, in general, primarily mediate resistance against Gram-positive bacterial infections, and their antibacterial mechanism often involves the disorganization of bacterial membranes via the formation of oligomerization surfaces, causing membrane permeabilization and cell disruption. researchgate.net
Induction of Apoptosis-like Cell Death in Bacterial Systems
This compound has been shown to induce cell death in bacteria that shares mechanistic and morphological similarities with apoptosis observed in eukaryotes, a process termed apoptosis-like death (ALD). tandfonline.comnih.govresearchgate.net This phenomenon has been observed in Escherichia coli treated with this compound. tandfonline.comnih.gov Features characteristic of apoptosis, such as phosphatidylserine (B164497) externalization and cytoplasmic depolarization, have been detected in E. coli cells treated with this compound. nih.gov
Intracellular Mechanisms (e.g., DNA Fragmentation, SOS Response Activation, Reactive Oxygen Species Generation)
This compound's antibacterial effects involve several intracellular mechanisms. It causes severe DNA damage in E. coli, leading to the induction of apoptosis-like death. nih.gov Studies have confirmed this compound-induced DNA fragmentation. researchgate.netnih.gov This DNA damage activates the bacterial SOS response, a crucial repair mechanism. researchgate.netnih.govresearchgate.net The RecA protein, essential for the bacterial SOS response, is activated by this compound treatment and is suggested to act as a caspase-like protein in this apoptosis-like death process. researchgate.netnih.gov
Furthermore, this compound treatment leads to the generation of intracellular reactive oxygen species (ROS). researchgate.net Specifically, hydroxyl radicals (•OH) are included at high levels among the generated species. researchgate.net The depolarization of the membrane potential induced by this compound is suggested to lead to the formation of hydroxyl radicals. researchgate.net Excessive ROS can cause oxidative damage to cellular components, including DNA, lipids, and proteins, contributing to cell death. researchgate.nettandfonline.comasm.org
Antifungal Spectrum and Selectivity (Yeast and Filamentous Fungi)
This compound also exhibits antifungal activity against various fungal pathogens, including species from the Aspergillus and Candida genera. researchgate.netnih.govjmb.or.kr This antifungal activity occurs without cytotoxicity towards human erythrocytes. researchgate.netjmb.or.kr Studies on Candida albicans have revealed that this compound induces antifungal effects correlating with apoptotic mechanisms in fungal cells. researchgate.netjmb.or.kr
Absence of Fungal Plasma Membrane Disruption
In contrast to its mechanism in bacteria, this compound does not appear to disrupt the fungal plasma membrane at all. researchgate.netnih.govjmb.or.krkoreascience.kr Membrane studies using various techniques, including 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) fluorescence analysis, calcein (B42510) leakage measurements from large unilamellar vesicles (LUVs), and giant unilamellar vesicle (GUV) assays, have confirmed that this compound does not disrupt the plasma membrane of Candida albicans or fungal model membranes. researchgate.netnih.govjmb.or.krkoreascience.kr This suggests that this compound exerts its antifungal activity after penetrating the fungal cell membrane without causing its lysis. nih.govjmb.or.kr Confocal microscopy studies have shown that this compound accumulates in the nucleus of C. albicans cells, further supporting that it enters the cell. researchgate.netnih.gov
Instead of membrane disruption, this compound induces apoptosis in C. albicans. researchgate.netjmb.or.kr This involves events such as phosphatidylserine exposure for early apoptosis and DNA fragmentation for late apoptosis. researchgate.netjmb.or.kr this compound increases intracellular ROS levels, particularly hydroxyl radicals, and induces mitochondrial membrane potential dysfunction, cytochrome c release, and activation of metacaspases, all hallmarks of apoptosis in fungal systems. researchgate.netjmb.or.krnih.gov
Apoptotic Pathways in Fungal Cells (e.g., Nuclear Accumulation, Mitochondrial Dysfunction, Metacaspase Activation)
This compound induces apoptosis in fungal cells, such as Candida albicans. nih.govjmb.or.krresearchgate.net Studies utilizing techniques like Annexin V-FITC staining and TUNEL assays have indicated that this compound is involved in both the early and late stages of apoptosis in C. albicans. nih.govresearchgate.net
One notable observation is the accumulation of this compound within the nucleus of fungal cells. nih.govresearchgate.net Confocal microscopy studies have provided visual evidence of this nuclear localization. nih.govresearchgate.net
Furthermore, this compound treatment leads to mitochondrial dysfunction in fungal cells. nih.govjmb.or.krresearchgate.netnih.gov This is evidenced by a dysfunctional mitochondrial transmembrane potential (Δψm) and the subsequent release of cytochrome C from the mitochondria. nih.govjmb.or.krresearchgate.netnih.gov The release of cytochrome C is a key event in initiating apoptotic cascades. nih.govjmb.or.kr
Metacaspase activation is another crucial component of this compound-induced apoptosis in fungal systems. nih.govjmb.or.krresearchgate.netnih.govnih.gov Metacaspases are considered orthologs of mammalian caspases and play a significant role in programmed cell death in yeast and other fungi. jmb.or.krnih.govnih.gov this compound treatment has been shown to activate these metacaspases, contributing to the observed apoptotic phenotypes, including phosphatidylserine externalization and chromatin condensation. nih.govjmb.or.krresearchgate.netnih.govnih.gov
The induction of apoptosis by this compound in C. albicans is also associated with an increase in intracellular reactive oxygen species (ROS), particularly hydroxyl radicals. nih.govjmb.or.krresearchgate.net These ROS are suggested to be key players in the apoptotic process triggered by the peptide. jmb.or.krresearchgate.net
Energy- and Salt-Dependent Activity in Fungal Systems
The antifungal activity of this compound has been demonstrated to be energy- and salt-dependent. nih.govresearchgate.net This suggests that active cellular processes requiring energy are involved in the peptide's mechanism of action, and that the presence of salts can influence its efficacy. nih.govresearchgate.net The exact mechanisms underlying this dependency are complex, but research indicates that factors such as mitochondrial respiratory activity and the ionic strength of the cellular environment play a role. nih.gov For instance, a functional respiratory chain appears to be indispensable for the antifungal action of some peptides, and elevated salt concentrations can lead to a decrease in antifungal activity, potentially due to the sequestration of cations by fungal cell wall polysaccharides. nih.gov
Antibiofilm Properties and Mechanisms of Biofilm Inhibition
This compound possesses antibiofilm properties against a range of pathogenic bacteria. nih.govfrontiersin.orgvamos-biotech.com.cn Biofilms are structured communities of bacteria encased in a self-produced matrix, which often exhibit increased resistance to antimicrobial agents compared to planktonic cells. frontiersin.orgvamos-biotech.com.cn
This compound has been shown to have antibiofilm activity against various bacteria, including Enterococcus faecium, Staphylococcus aureus, Escherichia coli, Streptococcus mutans, and Pseudomonas aeruginosa. frontiersin.org This activity has been observed with minimum inhibitory concentration (MIC) values ranging from 1.7 to 3.4 µM against these pathogens. frontiersin.org
The mechanisms by which this compound inhibits biofilms are not fully elucidated but may involve the generation of hydroxyl radicals. nih.gov Studies have shown that this compound, both alone and in combination with conventional antibiotics, can generate hydroxyl radicals, which are highly reactive oxygen species known for their bactericidal properties. nih.gov This suggests that oxidative stress may contribute to the antibiofilm effects of this compound. nih.gov
This compound has also demonstrated synergistic effects with conventional antibiotics, such as ampicillin, vancomycin, and chloramphenicol (B1208), in inhibiting bacterial growth and biofilm formation. nih.gov This synergy suggests that combining this compound with existing antibiotics could be a potential strategy to combat resistant bacterial infections and associated biofilms. nih.gov
Here is a table summarizing some of the antibiofilm activity data for this compound:
| Bacterial Species | MIC (µM) | Reference |
| Enterococcus faecium | 1.7-3.4 | frontiersin.org |
| Staphylococcus aureus | 1.7-3.4 | frontiersin.org |
| Escherichia coli | 1.7-3.4 | frontiersin.org |
| Streptococcus mutans | 1.7-3.4 | frontiersin.org |
| Pseudomonas aeruginosa | 1.7-3.4 | frontiersin.org |
Anti-inflammatory Properties and Signal Transduction Pathways
Beyond its antimicrobial activities, this compound has also demonstrated anti-inflammatory properties. researchgate.netasm.orgtandfonline.comresearchgate.net These effects have been observed in various models, including in a mouse model of acute gut inflammation and in studies involving lipopolysaccharide (LPS)-stimulated macrophages. asm.orgtandfonline.comresearchgate.net
Modulation of Lipopolysaccharide (LPS) Binding to Toll-like Receptors
A key mechanism underlying the anti-inflammatory action of this compound involves its ability to modulate the binding of LPS to Toll-like receptor 4 (TLR4). researchgate.netnih.gov LPS is a major component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune system, primarily through its interaction with TLR4. researchgate.netjmb.or.kr
Research indicates that this compound can suppress the binding of LPS to TLR4. researchgate.netnih.gov This suppression is thought to be initiated by electrostatically driven interactions between this compound and LPS. researchgate.netnih.gov this compound has electropositive regions that likely facilitate this interaction, thereby preventing LPS from effectively engaging with TLR4 and triggering downstream inflammatory signaling. researchgate.netnih.gov
Impact on Inflammatory Cytokine Production and Gene Expression
This compound has been shown to decrease the production of pro-inflammatory cytokines. researchgate.netasm.orgresearchgate.netasm.org In models of inflammation, treatment with this compound or its analogs significantly reduced the levels of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.netasm.orgresearchgate.netasm.org
Specifically, in a mouse model of Clostridium difficile infection-induced gut inflammation, this compound treatment markedly diminished the increase in IL-6 production. asm.org Similarly, studies on LPS-stimulated macrophages have shown that this compound can inhibit the production of TNF-α, interleukin-1 beta (IL-1β), and IL-6. researchgate.netnih.gov
This compound also impacts the expression of genes related to inflammation, such as inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net These enzymes are crucial in the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation. researchgate.net Studies have shown that this compound can inhibit the expression and activity of iNOS and COX-2. researchgate.net
Here is a table illustrating the impact of CopA3 (a this compound analog) on inflammatory mediators in LPS-stimulated RAW 264.7 cells:
| Inflammatory Mediator | Effect of CopA3 Treatment (at 100 µM) | Reference |
| TNF-α | Inhibited | researchgate.net |
| IL-1β | Inhibited | researchgate.net |
| IL-6 | Inhibited | researchgate.net |
| iNOS Expression | Inhibited | researchgate.net |
| COX-2 Expression | Inhibited | researchgate.net |
| iNOS Activity | 41% Inhibition | researchgate.net |
| COX-2 Activity | 59% Inhibition | researchgate.net |
Inhibition of Key Signaling Molecules (e.g., p38 Mitogen-Activated Protein Kinase, NF-κB)
The anti-inflammatory effects of this compound are mediated, at least in part, through the inhibition of key signaling molecules in inflammatory pathways, particularly the p38 mitogen-activated protein kinase (MAPK) and NF-κB pathways. researchgate.nettandfonline.comnih.govnih.gov
LPS-induced activation of TLR4 typically leads to the activation of downstream signaling cascades, including the MAPK pathways (ERK, JNK, and p38) and the NF-κB pathway, which regulate the transcription of pro-inflammatory genes. tandfonline.comnih.govjmb.or.krnih.gov
This compound has been shown to inhibit the phosphorylation of p38 MAPK. researchgate.netnih.govnih.gov Phosphorylation is a critical step for the activation of p38 MAPK, which plays a significant role in the production of inflammatory mediators. researchgate.netnih.govjmb.or.kr
Furthermore, this compound inhibits the nuclear translocation of NF-κB. researchgate.nettandfonline.comnih.gov In unstimulated cells, NF-κB is held in the cytoplasm by inhibitor proteins like IκBα. tandfonline.comjmb.or.kr Upon activation by stimuli like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate into the nucleus and activate the transcription of pro-inflammatory genes. tandfonline.comjmb.or.kr this compound treatment has been shown to suppress IκBα phosphorylation and degradation, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression. tandfonline.com
These inhibitory effects on p38 MAPK and NF-κB signaling pathways contribute significantly to the observed anti-inflammatory properties of this compound. researchgate.nettandfonline.comnih.govnih.gov
Anticancer Activities of this compound Analogs (e.g., CopA3, D-CopA3)
This compound analogs, such as CopA3 and D-CopA3, have demonstrated significant anticancer effects against a range of human cancer cell lines. researchgate.netnih.govnih.govnih.gov These effects are mediated through various mechanisms, including direct cytotoxicity and the induction of distinct cell death pathways. researchgate.netnih.govnih.govmedcraveonline.com
Differential Cytotoxicity Towards Cancer Cell Lines (e.g., Leukemia, Gastric, Pancreatic, Hepatocellular)
Studies have shown that CopA3 and D-CopA3 exhibit differential cytotoxicity across various cancer cell types. researchgate.netkoreascience.krnih.govnih.govnih.govjmb.or.krkoreascience.krresearchgate.net
Leukemia: Both L-CopA3 and D-CopA3 have shown pro-apoptotic effects in human leukemia cell lines, including U937, Jurkat, and AML-2, leading to cell growth inhibition and chromosomal DNA fragmentation. researchgate.netkoreascience.krnih.govresearchgate.net D-CopA3 proved as effective as L-CopA3 in inducing these effects in leukemia cells in vitro. researchgate.netkoreascience.krnih.gov
Gastric Cancer: The enantiomeric CopA3 dimer peptide has demonstrated anticancer activity against human gastric cancer cell lines (SNU-484, 601, 638, 668) in vitro and in vivo. researchgate.netnih.govnih.govnih.gov It reduced cell viability and exhibited cytotoxicity in a dose-dependent manner. nih.gov The IC50 values of CopA3 for gastric cancer cells were approximately 20-50 µM. nih.gov
Pancreatic and Hepatocellular Cancer: CopA3 has also shown inhibitory effects on the cell viability of pancreatic and hepatocellular cancer cells in a dose-dependent manner, with average IC50 values of 61.7 µM and 67.8 µM, respectively. jmb.or.krkoreascience.kr However, some cell lines, such as MIA-Paca2, Hep3B, and HepG2, showed resistance to CopA3 treatment. jmb.or.krkoreascience.kr Notably, SNU-410 was found to be the most sensitive hepatocellular carcinoma cell line tested, with an IC50 value of 40.8 µM. jmb.or.kr
| Cancer Cell Line | Peptide | Effect | IC50 (µM) (Approximate) | Reference |
| Leukemia (U937, Jurkat, AML-2) | L-CopA3 | Apoptosis, Growth Inhibition | Not specified | researchgate.netkoreascience.krnih.gov |
| Leukemia (U937, Jurkat, AML-2) | D-CopA3 | Apoptosis, Growth Inhibition | Not specified | researchgate.netkoreascience.krnih.gov |
| Gastric Cancer (SNU-484, 601, 638, 668) | CopA3 | Cytotoxicity, Reduced Viability | 20-50 | nih.gov |
| Pancreatic Cancer | CopA3 | Growth Inhibition | 61.7 (average) | jmb.or.krkoreascience.kr |
| Hepatocellular Cancer | CopA3 | Growth Inhibition | 67.8 (average) | jmb.or.krkoreascience.kr |
| Hepatocellular Cancer (SNU-410) | CopA3 | Growth Inhibition | 40.8 | jmb.or.kr |
Note: IC50 values are approximate and can vary depending on specific cell line and experimental conditions.
Induction of Apoptosis (Caspase-Independent Pathways)
L-CopA3 and D-CopA3 have been reported to induce apoptosis in human leukemia cells via a caspase-independent pathway. researchgate.netkoreascience.krnih.govresearchgate.netjmb.or.kr This was indicated by increased chromosomal DNA fragmentation in leukemia cells treated with D-CopA3. researchgate.netkoreascience.krnih.gov Studies have also shown that CopA3 can induce both apoptotic and necrotic cell death in gastric cancer cells. researchgate.netnih.govmedcraveonline.com Recent research suggests that CopA3 can directly bind to and inhibit the proteolytic activation of caspases, which are key executioners of apoptosis. mbl.or.kr The cysteine residue and the last N-terminal leucine (B10760876) residue of CopA3 appear to be important for its binding activity to caspases like caspase-3 and caspase-6. mbl.or.kr
Induction of Necrosis
In addition to apoptosis, CopA3 has been shown to induce necrosis in gastric cancer cells. researchgate.netnih.govnih.govnih.govmedcraveonline.com This was observed through various assays, including LDH release, flow cytometric analysis, and acridine (B1665455) orange/ethidium bromide staining. nih.govnih.gov The anticancer effect of CopA3 in gastric cancer cells is mainly attributed to interactions with phosphatidylserine on the cell surface, which initiates necrosis. nih.gov
Membrane Interaction Mechanisms in Cancer Cells (e.g., Phosphatidylserine/Phosphatidylcholine Specificity)
A key mechanism for the anticancer activity of CopA3 involves its interaction with the cell membrane of cancer cells. researchgate.netnih.govnih.govnih.govmedcraveonline.comresearchgate.netresearchgate.net Cancer cells often exhibit an altered membrane composition compared to normal cells, including the exposure of negatively charged phosphatidylserine (PS) on the outer leaflet of the plasma membrane and increased levels of phosphatidylcholine (PC). nih.govplos.org CopA3-induced cell death in gastric cancer cells is mediated by specific interactions with phosphatidylserine and phosphatidylcholine, membrane components enriched in cancer cells. researchgate.netnih.govmedcraveonline.comresearchgate.netresearchgate.net The interaction between cationic antimicrobial peptides like CopA3 and anionic surface molecules of cancer cells, such as PS and heparin, appears to be crucial for their anticancer activity. nih.gov Pre-treatment of cancer cells with PS and heparin has been shown to inhibit CopA3-induced reduced cell viability. nih.gov
Molecular Docking Studies with Intracellular Targets (e.g., MDM2-p53 Interaction)
Molecular docking studies have provided insights into potential intracellular targets of CopA3. Research suggests that CopA3 can interact with the MDM2-p53 pathway, which is critical for tumor suppression. researchgate.netresearchgate.net The protein-peptide interaction and molecular docking studies indicated a specific binding affinity of CopA3 to the p53-binding pocket of the MDM2 protein. researchgate.netresearchgate.net This interaction efficiently blocked the MDM2-p53 interaction, leading to enhanced nuclear translocation of the p53 protein. researchgate.netresearchgate.net This, in turn, sequentially activated downstream targets, triggering autophagic mediated cell death machinery through the JNK/Beclin-1 mediated pathway. researchgate.net These findings suggest that CopA3 may act as a novel inhibitor candidate for the MDM2-p53 complex, potentially suppressing tumor development without being cytotoxic to surrounding healthy cells. researchgate.netresearchgate.netmdpi.comnih.govpensoft.net
Broader Immunomodulatory Functions
Beyond their direct antimicrobial and anticancer effects, host defense peptides, including defensin-like peptides such as this compound and its analogs, are known to possess broader immunomodulatory functions. researchgate.netresearchgate.netnih.govgu.sefrontiersin.org These functions can influence both innate and adaptive immune responses. gu.sefrontiersin.org
Specific studies on CopA3 have indicated its involvement in modulating inflammatory responses. CopA3 has been shown to inhibit lipopolysaccharide (LPS)-induced macrophage activation. mdpi.com It can also reduce the release of inflammatory cytokines, including TNF-α, IL-1β, and IL-6, and inhibit the expression and activity of iNOS and COX-2 in LPS-stimulated macrophages. researchgate.net These results suggest that CopA3 may have significant anti-inflammatory effects. researchgate.net this compound itself has demonstrated anti-inflammatory activity by suppressing the binding of LPS to toll-like receptor 4 (TLR4) and subsequently inhibiting the phosphorylation of p38 mitogen-activated protein kinase and nuclear translocation of NF-κB. researchgate.net
Furthermore, D-CopA3 has been shown to increase the expression of inflammatory cytokines, specifically TNF-α and IL-1β transcripts, in human leukemia cells. researchgate.netkoreascience.krnih.gov This suggests a complex role in immune modulation that may vary depending on the cell type and context.
Biosynthesis, Post Translational Modification, and Maturation
Regulation of Gene Expression and Peptide Production
The expression of the gene encoding Coprisin is inducible, particularly in response to bacterial challenge. Studies have shown that this compound mRNA is significantly up-regulated following injection of bacteria into C. tripartitus larvae. The mRNA expression levels begin to increase as early as 4 hours post-injection and reach a peak at 16 hours. nih.govscispace.comresearchgate.net This suggests a rapid and robust transcriptional response to microbial presence. Differential gene expression analysis techniques, such as differential dot blot hybridization, have been instrumental in identifying this compound cDNA clones that are up-regulated upon bacterial immunization. nih.govresearchgate.net
Post-Translational Processing and Cleavage Sites
This compound is synthesized as a precursor protein composed of 80 amino acids. nih.govresearchgate.net This precursor includes a signal peptide and a propeptide region preceding the mature peptide sequence. The mature this compound peptide consists of 43 amino acids. nih.govresearchgate.net The cleavage of the signal peptide is predicted to occur at Cys20, resulting in the 43-residue mature peptide. nih.gov The precursor also contains a potential recognition sequence for cleavage within the constitutive secretory pathway, identified as Arg-Xaa-Lys/Arg-Arg. nih.govbiorxiv.org This site is typically recognized by furin-like convertases, which are involved in the processing of many proproteins. biorxiv.org Insect defensins, including those in Scarabaeidae beetles (the family to which Copris tripartitus belongs), are generally synthesized with a signal peptide followed by a propeptide and then the mature peptide domain, often ending with a conserved dibasic cleavage motif. frontiersin.org
The mature this compound peptide contains six conserved cysteine residues located at positions 3, 20, 24, 34, 39, and 41 within the 43-amino acid sequence. nih.gov These cysteine residues are crucial for the formation of three intramolecular disulfide bridges, which are characteristic of insect defensins and contribute to the peptide's stability and structure, specifically the cysteine-stabilized αβ motif. frontiersin.orgfrontiersin.orgnih.gov
Interactive Table 1: this compound Precursor and Mature Peptide Characteristics
| Feature | Length (amino acids) | Predicted Molecular Weight (kDa) | Predicted pI |
| Precursor Peptide | 80 | 8.6 | 8.7 |
| Mature Peptide | 43 | 4.5 | 8.67 |
Data derived from search results nih.govresearchgate.net. Note that the predicted molecular weight and pI for the mature peptide are theoretical values based on the sequence after signal peptide cleavage.
Role of Amidation (if applicable and non-exclusionary)
While many bioactive peptides, including some insect antimicrobial peptides like cecropins, undergo C-terminal amidation which can enhance their activity, most known insect defensins are described as having C-terminal acids. nih.govnih.gov However, synthetic peptides corresponding to active regions of this compound have been synthesized with amidated C-termini to investigate their activity. For instance, a 9-mer peptide derived from this compound, LLCIALRKK-NH2 (CopA3), which corresponds to a region within the α-helix of mature this compound, has been synthesized with a C-terminal amide group and shown to exhibit potent antibacterial activities. nih.govfrontiersin.orgtandfonline.comresearchgate.netnih.gov Another study involving a model antimicrobial peptide also utilized C-terminal amidation to remove a negative charge at neutral pH. plos.org While the native mature this compound peptide's C-terminus is typically described as an acid, the amidation of synthetic analogs highlights its potential impact on activity and is a relevant consideration in structure-activity relationship studies. nih.govkoreascience.kr
Cellular Localization and Secretion Mechanisms
Antimicrobial peptides in insects are commonly produced in the fat body and hemocytes and subsequently released into the hemolymph, where they contribute to humoral defense reactions. nih.govresearchgate.netbiorxiv.org They can also be synthesized as effector molecules in epithelial and midgut tissues, forming a defense interface with the external environment. nih.gov As this compound is an insect defensin (B1577277), it is likely synthesized in immune-related tissues such as the fat body. researchgate.net The presence of a signal peptide in the this compound precursor sequence suggests that it enters the secretory pathway. nih.govfrontiersin.org The signal peptide directs the nascent peptide into the endoplasmic reticulum, a key step in the secretion of proteins and peptides. Following processing, the mature peptide is likely packaged into vesicles for secretion. The predicted cleavage site within the constitutive secretory pathway further supports its route through this pathway. nih.govbiorxiv.org
Studies investigating the mechanism of action of this compound analogs have also provided insights into cellular interactions. For example, a study using gold nanoparticles conjugated with a this compound analog (CopA3) observed the penetration of these nanoparticles into gastric cells and their localization on the membrane and in membrane-bound organelles such as endosomes, lysosomes, and large endosomal-vacuoles in macrophages. tandfonline.comacs.org Confocal microscopy studies on the antifungal effects of this compound in Candida albicans indicated that this compound accumulated in the nucleus of fungal cells, suggesting it enters the cell without necessarily disrupting the plasma membrane. researchgate.netfrontiersin.org While these latter examples pertain to the uptake and localization of the active peptide in target cells rather than its secretion from producing cells, they demonstrate the peptide's ability to interact with and potentially translocate across biological membranes.
Rational Design, Synthesis, and Optimization of Coprisin Derived Peptides
Design Principles for Shortened and Modified Analogs
Design principles for Coprisin-derived peptides often focus on identifying and mimicking key functional regions of the parent peptide. This compound's structure includes an amphipathic α-helical segment and β-sheets, stabilized by disulfide bonds. researchgate.netnih.govfrontiersin.org Rational design frequently targets these structural motifs, particularly the α-helical region, which is known to be important for membrane interaction and antimicrobial activity. researchgate.netnih.govnih.gov Modifications are introduced to fine-tune properties like hydrophobicity, charge, and stability. nih.govfrontiersin.org
Design of Peptides from α-helical Regions (e.g., 9-mer peptides like CopA3)
The α-helical region of this compound, specifically from Ala(19) to Arg(28), has been identified as a key functional segment. researchgate.netnih.gov Based on this region, shorter peptides have been designed and synthesized. A notable example is the 9-mer peptide analog, CopA3 (LLCIALRKK-NH₂). nih.govresearchgate.net CopA3 was designed by truncating the this compound peptide and introducing a mutation (His23Leu in the context of the original this compound sequence numbering used for truncation, or a leucine (B10760876) substitution for a cysteine/histidine in the context of optimizing a shorter fragment) to potentially enhance hydrophobicity and thus antimicrobial activity. nih.govmbl.or.kr CopA3 retains features of defensins, including its short length, amphipathic α-helical structure, and positively charged amino acids. mbl.or.kr It also contains a cysteine residue, which can form a disulfide bridge, contributing to its architecture. mbl.or.kr
Enantiomeric Modifications (e.g., D-amino acid peptides like D-CopA3)
Enantiomeric modifications, specifically the incorporation of D-amino acids, are a strategy employed to improve the properties of peptides. mdpi.comresearchgate.net This involves synthesizing peptides with D-amino acids instead of the naturally occurring L-amino acids. mdpi.comresearchgate.netkoreascience.kr For CopA3, the all-L amino acid sequence (L-CopA3) has been modified to an all-D amino acid sequence, resulting in D-CopA3. researchgate.netkoreascience.krnih.govresearchgate.netnih.gov
Impact on Proteolytic Stability and Biological Activity
A primary advantage of incorporating D-amino acids is the significant enhancement of proteolytic stability. mdpi.comresearchgate.netnih.govnih.govoup.com L-amino acid peptides are susceptible to degradation by endogenous proteases, which limits their bioavailability and half-life in biological systems. mdpi.comresearchgate.netnih.govoup.com D-amino acid peptides, being unnatural substrates for these enzymes, exhibit increased resistance to proteolytic cleavage. mdpi.comresearchgate.netnih.govnih.govoup.com Studies on D-CopA3 have shown that it maintains potent antifungal activity even under proteolytic conditions, unlike its L-enantiomer. nih.gov
Regarding biological activity, D-amino acid peptides can often retain similar activity to their L-counterparts, although the mechanism of action might differ or require further investigation. mdpi.comnih.govnih.govoup.com L- and D-CopA3 have demonstrated similar antifungal activity without chiral selectivity, and their activity was found to be more potent than that of melittin (B549807) in one study. nih.gov While L-Coprisin may induce apoptosis, L- and D-CopA3's antifungal effect is suggested to be due to a membrane-active mechanism. nih.gov D-CopA3 has also shown antimicrobial activities against various pathogenic bacteria and yeast, comparable in effectiveness to L-CopA3. researchgate.netnih.gov
Structure-Activity Relationship Studies of Synthetic Variants
Structure-Activity Relationship (SAR) studies of synthetic this compound variants aim to understand how modifications to the amino acid sequence and structure impact biological activity. researchgate.netnih.govfrontiersin.org For this compound and its derivatives, SAR studies have highlighted the importance of the amphipathic α-helical structure and the electropositive regions for antibacterial activity. researchgate.netnih.gov
Studies on shortened fragments of this compound, such as the CopN3 peptide fragment corresponding to the α-helical region, showed strong antibacterial activity, while other fragments had substantially less or no activity. nih.gov Further modifications of 9-mer peptides derived from this region, including substitutions to alter hydrophobicity or electropositivity, revealed that a moderate hydrophilic-hydrophobic balance is crucial for potent antibiotic activity. nih.gov For instance, substituting cysteine and histidine residues with leucine (as in CopA1 and CopA3) increased hydrophobicity, while substitution with arginine (as in CopA2 and CopA4) increased electropositivity. nih.gov CopA3, with leucine substitutions, exhibited the strongest activity among these modified 9-mer peptides. nih.gov
The presence and arrangement of disulfide bonds in the full-length this compound also play a role in its activity, with their removal leading to a significant loss of antibacterial activity. frontiersin.org
Strategies for Enhancing Specific Biological Activities
Strategies for enhancing the specific biological activities of this compound-derived peptides include various chemical modifications and design approaches. frontiersin.orgfrontiersin.orgmdpi.com
Peptide Shortening and Modification: As seen with CopA3, truncating the full-length peptide to focus on active regions like the α-helix and introducing targeted amino acid substitutions can yield peptides with potent activity. nih.govresearchgate.netmbl.or.kr
Enantiomeric Substitution: Replacing L-amino acids with D-amino acids significantly enhances proteolytic stability, which is crucial for in vivo applications, while often retaining biological activity. mdpi.comresearchgate.netnih.govnih.govoup.com
Lipidation: Conjugation with fatty acids (lipidation) has been shown to modulate the antimicrobial activity of peptides, influencing membrane partitioning and perturbation. uit.no Studies on acylated nanopeptides derived from this compound's α-helical region demonstrated that the length of the acyl chain affects both antimicrobial and hemolytic activity. uit.no
Multimerization: Creating dimeric forms of peptides, such as the dimeric form of CopA3 through a disulfide linkage, has also been explored to investigate enhanced activities like anti-inflammatory effects. jmb.or.kr
Combination Therapy: While not a modification of the peptide itself, combining this compound or its analogs with conventional antibiotics has shown synergistic effects, enhancing the activity against bacteria, including biofilm-forming strains. frontiersin.orgmdpi.com This suggests a strategy to improve efficacy and potentially overcome resistance. frontiersin.orgmdpi.com
These strategies highlight ongoing efforts to optimize this compound-derived peptides for potential therapeutic applications by improving their potency, stability, and specificity.
Advanced Research Methodologies and Analytical Approaches
Biophysical Techniques for Structural Analysis
Biophysical techniques are crucial for determining the three-dimensional structure of Coprisin and understanding how its structure relates to its function.
Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides and proteins in solution. jic.ac.ukresearchgate.netfebscongress.org CD measurements can reveal the presence and relative proportions of α-helices, β-sheets, turns, and disordered regions within the peptide. jic.ac.uk Studies on this compound have utilized CD analysis, sometimes in membrane-mimicking environments like SDS micelles, to understand its conformation. researchgate.net For instance, CD analysis has shown that specific disulfide bonds, such as Cys20-Cys39 and Cys24-Cys41, play significant roles in stabilizing the α-helical region of this compound. researchgate.net
Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the thermodynamic parameters of molecular interactions, such as binding affinity, stoichiometry, enthalpy, and entropy. jic.ac.ukfebscongress.orgvernalis.com ITC can be applied to study the binding of this compound to various molecules, including bacterial membrane components like lipopolysaccharide (LPS). ITC results have demonstrated electrostatically driven interactions between this compound and LPS, providing insights into how the peptide initially interacts with bacterial surfaces. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another key biophysical technique used to determine the high-resolution three-dimensional structure of molecules in solution. vernalis.com NMR has been employed to determine the solution structure of this compound, revealing specific structural features like an amphipathic α-helical segment and β-sheets, which are important for its activity. researchgate.net
Advanced Spectroscopic Methods for Mechanistic Studies
Spectroscopic methods, particularly those involving fluorescent probes, are invaluable for investigating the mechanism by which this compound interacts with and affects target cells, especially bacterial membranes. nih.govresearchgate.netmonash.edu
Fluorescent dye leakage assays are used to assess the ability of antimicrobial peptides like this compound to disrupt the integrity of cell membranes or model lipid vesicles. researchgate.netcolab.ws When vesicles containing self-quenching concentrations of a fluorescent dye are exposed to a membrane-disrupting peptide, pores or defects are formed, leading to the release and dilution of the dye and a consequent increase in fluorescence intensity. monash.edu Studies on Staphylococcus aureus treated with this compound have used fluorescent dye leakage measurements to indicate that this compound targets the bacterial cell membrane. researchgate.net
Membrane depolarization measurements using voltage-sensitive fluorescent dyes are employed to determine if a peptide disrupts the transmembrane electrical potential of cells. researchgate.netnih.govresearchgate.net These dyes accumulate in polarized membranes and exhibit changes in fluorescence properties upon depolarization. nih.gov By monitoring the fluorescence changes of stained bacterial cells upon exposure to this compound, researchers can assess the peptide's ability to depolarize the bacterial membrane, a common mechanism for pore-forming antimicrobial peptides. researchgate.netnih.gov Measurements against Staphylococcus aureus have shown that this compound induces depolarization, further supporting its membrane-targeting mechanism. researchgate.net
Molecular and Cellular Assays for Activity Evaluation
A variety of molecular and cellular assays are used to evaluate the biological activities of this compound, including its effects on microbial viability and host cells. pharmaron.comabyntek.com
Microbial Sensitivity Testing
Minimum Inhibitory Concentration (MIC) determinations are the standard method for quantifying the in vitro antimicrobial potency of a compound against specific microorganisms. eucast.orgnih.govidexx.dkrapidmicrobiology.comnih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a standard incubation time. eucast.orgidexx.dkrapidmicrobiology.com MIC values are determined using standardized methods such as broth microdilution or agar (B569324) dilution. eucast.orgnih.govrapidmicrobiology.comnih.gov These tests are essential for evaluating the effectiveness of this compound against a panel of Gram-positive and Gram-negative bacteria, as well as fungi, providing quantitative data on its antimicrobial spectrum and potency. researchgate.net Research findings often present tables of MIC values for this compound against various microbial strains. researchgate.net
Assays for Apoptosis and Necrosis
When investigating the effects of this compound on eukaryotic cells, particularly in the context of potential therapeutic applications or understanding its interaction with host immunity, assays distinguishing between apoptosis and necrosis are employed. biotium.comnih.govgrisp.ptfn-test.comnih.govmedchemexpress.com
Annexin V/Propidium Iodide (PI) staining is a common method to differentiate apoptotic and necrotic cells, often analyzed by flow cytometry or fluorescence microscopy. biotium.comnih.govgrisp.ptfn-test.comnih.govmedchemexpress.com Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. grisp.ptfn-test.comnih.govmedchemexpress.com PI is a membrane-impermeable dye that stains the DNA of cells with compromised membrane integrity, characteristic of late apoptosis or necrosis. grisp.ptfn-test.comnih.govmedchemexpress.com By co-staining with Annexin V (typically conjugated to a fluorophore like FITC or EGFP) and PI, researchers can identify viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+ or PI+). grisp.ptfn-test.commedchemexpress.com This assay has been used in studies involving this compound or this compound-conjugated materials to assess induced cell death in various cell lines. nih.gov
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is another technique used to detect DNA fragmentation, a hallmark of the later stages of apoptosis. biotium.com This assay labels the free 3'-hydroxyl ends of fragmented DNA with modified nucleotides, often tagged with a fluorescent marker, allowing for the visualization and quantification of apoptotic cells in situ or in cell suspensions. biotium.com
Measurement of Reactive Oxygen Species and Mitochondrial Parameters
Cellular stress induced by antimicrobial peptides can involve the generation of reactive oxygen species (ROS) and alterations in mitochondrial function. nih.govfrontiersin.orgmdpi.commdpi.comnih.gov Assays measuring ROS levels and mitochondrial parameters are used to investigate these potential mechanisms.
Measurement of Reactive Oxygen Species often involves fluorescent probes that are oxidized by various ROS, leading to a detectable fluorescence signal. nih.govmdpi.com Changes in fluorescence intensity can be quantified using techniques like flow cytometry or fluorescence microscopy to assess the level of oxidative stress induced by this compound treatment. mdpi.com
Mitochondrial parameters, such as mitochondrial membrane potential, can be assessed using potential-sensitive fluorescent dyes that accumulate in mitochondria based on the electrochemical gradient across the inner mitochondrial membrane. nih.gov Changes in fluorescence indicate alterations in mitochondrial health and function. nih.gov Assays like Mito-Tracker fluorescence staining have been used in studies involving this compound conjugates to evaluate their impact on mitochondrial integrity in target cells. nih.gov
Bioinformatic and Computational Modeling Approaches
Bioinformatic and computational modeling approaches play a significant role in understanding this compound by analyzing its sequence, predicting its structure and properties, and simulating its interactions and behavior. nih.govnih.govelsevier.combiorxiv.orgbenthambooks.com
Bioinformatics tools are used for sequence analysis, including identifying homologous peptides, predicting post-translational modifications, and analyzing evolutionary relationships. researchgate.net Sequence alignment and comparison with known antimicrobial peptides and defensins can provide insights into conserved regions and potential functional motifs. researchgate.net
Computational modeling techniques, such as molecular dynamics simulations, can be used to predict the three-dimensional structure of this compound, model its interactions with lipid membranes or other target molecules, and simulate its behavior in different environments. nih.govelsevier.combenthambooks.com These simulations can provide dynamic insights into membrane insertion, pore formation, and binding events at an atomic or molecular level. nih.govelsevier.com Structure prediction servers and tools are also utilized to generate initial models of this compound's structure based on its amino acid sequence. researchgate.net
Protein Structure Prediction and Homology Modeling
Predicting the three-dimensional structure of a protein or peptide from its amino acid sequence is a fundamental step in understanding its function. Homology modeling, also known as comparative modeling or template-based structural prediction, is a widely used computational technique for this purpose frontiersin.orgresearchgate.net. This method relies on the principle that proteins with similar amino acid sequences tend to have similar three-dimensional structures due to evolutionary relationships frontiersin.orgnih.gov.
The process of homology modeling typically involves several steps:
Template Identification: Identifying known protein structures (templates) in databases like the Protein Data Bank (PDB) that are homologous to the target peptide sequence.
Sequence Alignment: Aligning the target peptide sequence with the template sequence(s) to identify corresponding residues.
Model Construction: Building a 3D model of the target peptide based on the aligned template structure. This involves constructing the backbone and adding side chains.
Model Refinement and Validation: Optimizing the generated model to resolve steric clashes and improve geometry, followed by validation to assess the quality and accuracy of the predicted structure using various computational tools nih.govyoutube.com.
While the specific application of homology modeling solely to this compound was not extensively detailed in the search results, the methodology itself is standard for peptide structure prediction when homologous templates are available frontiersin.orgresearchgate.net. The accuracy of homology modeling is generally higher for sequences with greater similarity to known structures researchgate.net.
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For peptides like this compound, MD simulations are particularly valuable for investigating their interactions with biological membranes at an atomic or coarse-grained level nih.govresearchgate.net. These simulations can provide insights into how peptides orient themselves within or on the surface of membranes, their insertion mechanisms, and the resulting effects on membrane structure and dynamics nih.govresearchgate.netnih.gov.
Key aspects explored through MD simulations of peptide-membrane interactions include:
Peptide Conformation: Observing changes in the peptide's secondary and tertiary structure upon interaction with the membrane nih.govijbiotech.com.
Orientation and Insertion: Determining how the peptide positions itself relative to the lipid bilayer and whether it inserts into or translocates across the membrane nih.govijbiotech.com.
Lipid Bilayer Perturbation: Analyzing the effects of peptide binding or insertion on the organization, fluidity, and integrity of the membrane ijbiotech.com.
Binding Free Energy: Estimating the energy associated with the peptide-membrane interaction, which indicates the favorability of binding nih.gov.
MD simulations can reveal details of these interactions that are challenging to capture experimentally researchgate.netijbiotech.com. For instance, they can show the role of specific amino acid residues in membrane binding and the dynamic nature of peptide-induced membrane changes ijbiotech.com. Studies on other antimicrobial peptides, such as CM15, have utilized MD simulations to understand their translocation across bacterial outer membranes and interactions with lipopolysaccharides nih.govijbiotech.com. These studies highlight the utility of MD simulations in providing a molecular-level understanding of peptide-membrane interactions.
In silico Design and Screening of Peptide Libraries
In silico methods, which utilize computational approaches, have become indispensable in the design and discovery of novel peptides, including potential antimicrobial or therapeutic peptides frontiersin.orgplos.orgnih.gov. The in silico design and screening of peptide libraries allow researchers to explore a vast sequence space computationally, significantly reducing the time and cost compared to purely experimental methods frontiersin.orgplos.orgbracu.ac.bd.
The process typically involves:
Library Design: Generating a diverse set of peptide sequences based on specific criteria, such as desired properties (e.g., charge, hydrophobicity), structural motifs, or modifications plos.orgchemrxiv.org. This can involve rational design based on known active peptides or combinatorial approaches to explore variations frontiersin.org.
Virtual Screening: Evaluating the designed peptide sequences computationally for desired characteristics, such as predicted activity, binding affinity to a target (e.g., a protein or membrane), or stability frontiersin.orgnih.gov. This can involve techniques like molecular docking to predict binding modes and affinities researchgate.netresearchgate.net.
Property Prediction: Using algorithms to predict various physicochemical properties of the designed peptides chemrxiv.org.
Filtering and Selection: Ranking and selecting the most promising candidates from the virtual library for further experimental validation plos.org.
In silico tools can facilitate high-throughput screening of large peptide libraries and aid in identifying "hotspot" residues important for activity or interaction frontiersin.orgnih.gov. This approach allows for the rapid exploration of numerous peptide variants and the optimization of peptide sequences for specific applications frontiersin.orgplos.orgchemrxiv.org. While specific in silico design and screening studies focused solely on this compound were not prominently found in the search results, the methodologies are broadly applicable to peptide research and discovery frontiersin.orgplos.orgnih.gov.
Future Directions and Emerging Research Avenues
Elucidation of Novel Biological Activities and Untapped Potential
Future research aims to uncover additional biological activities of coprisin beyond its established antimicrobial and anti-inflammatory effects. The potential for this compound to induce apoptosis-like death in bacteria, such as Escherichia coli, has been observed, suggesting a complex mechanism of action that warrants further investigation. nih.gov Studies have also explored the pro-apoptotic effects of synthetic this compound analogs, like CopA3, in human leukemia cells, indicating potential in cancer research, although this area requires further exploration. researchgate.netresearchgate.net The selective antibiotic activity of this compound analogs against certain pathogens like Clostridium difficile while sparing beneficial gut bacteria like Lactobacillus and Bifidobacterium highlights an untapped potential for targeted therapies. asm.orgnih.gov Understanding the basis for this selectivity, such as the potential existence of specific receptors or the role of membrane components, is a key area for future study. nih.gov The potential of this compound to promote wound healing through its antimicrobial activity has also been noted. nih.gov Exploring these diverse activities will broaden the understanding of this compound's biological scope.
Advanced Peptide Engineering and Design for Enhanced Efficacy and Specificity
Advanced peptide engineering and design are critical for optimizing this compound's therapeutic potential. Strategies include amino acid substitution, cyclization, and the incorporation of non-natural amino acids to improve stability, membrane penetration, and specificity. frontiersin.orgmdpi.com The design of synthetic analogs, such as the 9-mer dimer peptide CopA3 derived from the α-helical region of this compound, has shown potent antibacterial and anti-inflammatory activities. researchgate.netresearchgate.net Further modification, such as creating all-D amino acid versions like D-CopA3, has demonstrated comparable efficacy to the L-form peptides and provides a basis for developing new antibiotic peptides. researchgate.netresearchgate.net Research into the structure-activity relationships of this compound, particularly the role of its disulfide bonds and amphipathic helix, provides valuable information for designing peptides with enhanced activity and reduced cytotoxicity. researchgate.netpdbj.orgresearchgate.netfrontiersin.org Future efforts will focus on rationally designing peptides with optimized physicochemical properties for targeted delivery and improved therapeutic outcomes. mdpi.com
Investigation of Synergistic Effects with Other Bioactive Compounds
Investigating the synergistic effects of this compound with other bioactive compounds, particularly conventional antibiotics, is a promising research avenue to combat antimicrobial resistance. Studies have shown that this compound exhibits synergistic activities with antibiotics such as ampicillin, vancomycin, and chloramphenicol (B1208) against various bacteria. nih.gov This synergy can involve mechanisms like increased membrane permeability, disruption of biofilms, and facilitating antibiotic access to intracellular targets. frontiersin.orgresearchgate.net this compound's ability to inhibit biofilm formation, which contributes to antibiotic resistance, further enhances its potential in combination therapies. frontiersin.orgnih.govmdpi.com Future research will explore optimal combinations and the underlying mechanisms of synergy to develop more effective treatment strategies against drug-resistant infections. frontiersin.orgresearchgate.net
Integration into Broader Models of Insect Pathogen Interaction and Innate Immunity
Integrating research on this compound into broader models of insect pathogen interaction and innate immunity will provide deeper insights into its natural role and evolutionary significance. As a defensin-like peptide, this compound is a key component of the insect innate immune system, which relies on mechanisms like humoral and cellular responses to combat pathogens. nih.govnih.govresearchgate.net Studying the regulation of this compound expression in response to bacterial infection, as observed in Copris tripartitus, contributes to understanding the dynamics of insect immune responses. nih.gov Future research can explore how this compound interacts with other components of the insect immune system, such as pattern recognition receptors and signaling pathways, to mount a coordinated defense against invading microorganisms. researchgate.netmdpi.com Understanding these interactions in the natural host can inform the development of novel strategies for managing agricultural pests and disease vectors by modulating their immune systems. nih.govresearchgate.net
Exploration of Biotechnological Applications (non-clinical focus)
Beyond clinical applications, this compound and its derivatives hold potential for various non-clinical biotechnological applications. Its potent antimicrobial and antibiofilm activities make it a candidate for use in areas such as food preservation, where it could inhibit the growth of spoilage-causing microorganisms and prevent biofilm formation on surfaces. The use of antimicrobial peptides in agriculture to protect crops from bacterial and fungal pathogens is another potential area. nih.gov Furthermore, the unique properties of this compound, such as its stability and mechanism of action, could be explored for developing novel disinfectants or surface coatings with antimicrobial properties. Research into the production of this compound or its active fragments through recombinant DNA technology or synthetic methods could pave the way for scalable and cost-effective production for these biotechnological uses. The integration of this compound or its analogs with nanomaterials, such as gold nanoparticles, has also been explored in research, suggesting potential in developing novel functional materials with enhanced properties. acs.orgnih.gov
Q & A
Q. What experimental models are appropriate for studying Coprisin's antibacterial activity?
Methodological Answer: Use Gram-negative bacterial models like Escherichia coli to assess time-kill kinetics, which quantifies bactericidal activity over time. Techniques such as TUNEL assays (to detect DNA fragmentation) and FITC-Annexin V staining (to identify phosphatidylserine externalization) are critical for confirming apoptosis-like death .
Q. What assays are used to determine this compound's minimum inhibitory concentration (MIC)?
Methodological Answer: Employ broth microdilution or agar dilution assays. Serial dilutions of this compound are incubated with bacterial cultures, and MIC is defined as the lowest concentration inhibiting visible growth after 16–24 hours. Confirm results with colony-forming unit (CFU) counts .
Q. How can researchers confirm this compound induces apoptosis-like death in bacterial cells?
Methodological Answer: Use terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) to detect DNA strand breaks. Complement with Western blotting to monitor RecA protein activation, a marker of SOS response and apoptosis-like pathways .
Q. What molecular techniques characterize this compound's secondary structure?
Methodological Answer: Circular dichroism (CD) spectroscopy in membrane-mimetic environments (e.g., SDS micelles) reveals α-helical and β-sheet content. MALDI-TOF mass spectrometry validates molecular weight and disulfide bond formation .
Q. How to assess this compound's impact on bacterial membrane potential?
Methodological Answer: Utilize DiBAC4(3) staining, a potentiometric dye that fluoresces upon membrane depolarization. Measure fluorescence intensity shifts via flow cytometry or fluorimetry .
Advanced Research Questions
Q. How do disulfide bonds in this compound influence its structural stability and antimicrobial function?
Methodological Answer: Synthesize Cys-to-Ala mutants (e.g., Cop[Ala3,34]) to disrupt specific disulfide bonds. Compare secondary structure stability using CD spectroscopy under varying pH/temperature and correlate with bactericidal activity via time-kill assays .
Q. What strategies optimize this compound's stability under varying pH and temperature conditions?
Methodological Answer: Conduct thermal stability assays (e.g., incubate at 25–95°C for 1 hour) and measure residual activity via MIC assays. Use CD spectroscopy to monitor structural changes at pH 3–10 to identify optimal stability ranges .
Q. How to resolve contradictions in reported mechanisms of this compound's antibacterial action?
Methodological Answer: Replicate conflicting studies under standardized conditions (e.g., bacterial strain, growth phase, this compound concentration). Perform integrated analyses using orthogonal methods (e.g., ROS detection via 3'-(p-hydroxyphenyl) fluorescein assay alongside TUNEL) to identify context-dependent mechanisms .
Q. How to design mutants to study this compound's structure-activity relationships?
Methodological Answer: Apply site-directed mutagenesis to replace conserved residues (e.g., Cys or cationic residues). Test mutants for antimicrobial activity (MIC assays) and structural integrity (CD spectroscopy) to map functional domains .
Q. What integrated approaches validate this compound's specificity across bacterial species?
Methodological Answer: Perform comparative activity assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains. Combine with transcriptomic profiling (RNA-seq) to identify species-specific pathways affected by this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
